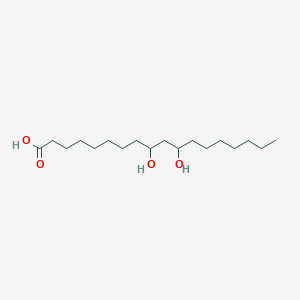

9,11-Dihydroxyoctadecanoic acid

Description

BenchChem offers high-quality 9,11-Dihydroxyoctadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,11-Dihydroxyoctadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

666253-25-4 |

|---|---|

Molecular Formula |

C18H36O4 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

9,11-dihydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O4/c1-2-3-4-6-9-12-16(19)15-17(20)13-10-7-5-8-11-14-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |

InChI Key |

LEKBCOMWWJZCQG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CC(CCCCCCCC(=O)O)O)O |

Origin of Product |

United States |

The Lipidomic Landscape of 9,11-Dihydroxyoctadecanoic Acid: Biological Function and Analytical Resolution

Executive Summary

In the rapidly expanding field of lipidomics, oxylipins—oxygenated derivatives of polyunsaturated and saturated fatty acids—have emerged as critical signaling molecules. Among these, 9,11-dihydroxyoctadecanoic acid (9,11-DiHSA) and its monounsaturated counterpart, 9,11-DiHOME (9,11-dihydroxy-12-octadecenoic acid), represent a highly specific class of bioactive lipids. Historically overshadowed by their 9,10- and 12,13- regioisomers, 9,11-dihydroxy fatty acids are now recognized as potent modulators of nuclear receptor signaling, specifically acting as endogenous agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

This technical guide provides a comprehensive framework for understanding the biological causality of 9,11-DiHSA/DiHOME and details a self-validating LC-MS/MS analytical protocol designed to resolve these obscure regioisomers from complex biological matrices.

Biological Function and Mechanistic Pathways

The PPARγ Agonism and Neuroprotection Axis

The biological significance of 9,11-dihydroxyoctadecanoic acid and 9,11-DiHOME lies in their structural conformation, which allows them to act as highly specific signaling mediators rather than mere metabolic byproducts. Mechanistically, these oxylipins function as endogenous ligands for 1[1].

PPARγ is a ligand-activated transcription factor predominantly expressed in adipose tissue, macrophages, and neuronal tissues. Upon ligand binding, PPARγ heterodimerizes with the Retinoid X Receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) to regulate gene networks involved in lipid metabolism, glucose homeostasis, and cellular survival.

Recent untargeted metabolomic profiling has demonstrated that the upregulation of 9,11-DiHOME correlates directly with neuroprotection in models of 1[1]. By activating PPARγ, these specific oxylipins reduce neuroinflammation, maintain axon polarity, and counteract the severe oxidative stress induced by chronic hyperglycemia.

Biosynthetic Origin

These metabolites are generated through a multi-step enzymatic cascade. Linoleic or stearic acid is first epoxidized by Cytochrome P450 (CYP450) enzymes to form epoxide intermediates (e.g., EpOMEs). These are subsequently hydrolyzed by Soluble Epoxide Hydrolase (sEH) into dihydroxy species.

Biosynthetic signaling pathway of 9,11-DiHSA and DiHOME culminating in PPARγ activation.

Analytical Lipidomics: Resolving Isobaric Interferences

The primary analytical challenge in quantifying 9,11-DiHSA is isobaric interference. Biological samples contain numerous dihydroxyoctadecanoic acid regioisomers (e.g., 9,10-DiHSA, 12,13-DiHSA) that share the exact same precursor mass ( m/z 315.2).

To resolve these, we rely on2 during Collision-Induced Dissociation (CID)[2]. The position of the hydroxyl groups dictates the fragmentation pattern, yielding highly specific product ions that allow for definitive identification.

Table 1: LC-MS/MS MRM Transitions for Dihydroxyoctadecanoic Acid Isomers

| Analyte | Precursor Ion [M-H]⁻ ( m/z ) | Quantifier Ion ( m/z ) | Qualifier Ion ( m/z ) | Collision Energy (eV) |

| 9,11-DiHSA | 315.2 | 171.1 | 143.1 | -28 |

| 9,10-DiHSA | 315.2 | 155.1 | 171.1 | -26 |

| 12,13-DiHSA | 315.2 | 113.1 | 201.1 | -30 |

| d4-9,10-DiHOME (IS) | 317.2 | 157.1 | 173.1 | -26 |

Note: Data summarized from established low-energy tandem mass spectrometry mechanisms for hydroxylated fatty acids.

Self-Validating Experimental Protocol: Extraction and LC-MS/MS

As a Senior Application Scientist, I mandate that every lipidomics workflow must be a self-validating system. A protocol is only as reliable as its ability to flag its own failures. The following methodology utilizes a dual-internal standard approach to independently verify extraction efficiency and instrument performance.

Step 1: Liquid-Liquid Extraction (MTBE Method)

Causality Check: Traditional Folch (chloroform/methanol) extractions partition lipids into the bottom heavy layer, forcing the analyst to pipette through the precipitated protein disk, which risks contamination and downstream ion suppression. We utilize3 because it floats on top of the aqueous layer, allowing for clean, automated decanting of the lipid-rich supernatant[3].

-

Matrix Spiking (Validation Step): Aliquot 100 µL of plasma/tissue homogenate. Spike with 10 µL of Surrogate Standard (e.g., 100 ng/mL d4-9,10-DiHOME). This validates recovery.

-

Protein Precipitation: Add 300 µL of ice-cold Methanol. Vortex vigorously for 30 seconds to denature lipoproteins and release bound oxylipins.

-

Partitioning: Add 800 µL of MTBE. Vortex continuously for 5 minutes at room temperature.

-

Phase Separation: Add 200 µL of MS-grade water to induce phase separation. Centrifuge at 15,000 × g for 10 minutes at 4°C.

-

Recovery: Carefully transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution & Injection Spike (Validation Step): Reconstitute the lipid film in 100 µL of Methanol/Water (8:2, v/v). Spike with 10 µL of an Injection Standard (e.g., d11-11(12)-EpETrE). The ratio of Surrogate to Injection standard calculates absolute extraction recovery.

Step 2: UPLC Separation

Causality Check: Resolving 9,10-DiHSA from 9,11-DiHSA requires high theoretical plate counts. We utilize a sub-2-micron reversed-phase column with a slow, highly controlled organic gradient.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm).

-

Mobile Phase A: MS-grade Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (9:1, v/v) + 0.1% Formic Acid.

-

Gradient: 10% B to 100% B over 10 minutes, hold at 100% B for 10 minutes, re-equilibrate at 10% B for 4 minutes.

-

Flow Rate: 0.25 mL/min at a column temperature of 30°C.

Step 3: Mass Spectrometry (ESI- MS/MS)

Causality Check: Hydroxylated fatty acids readily lose a proton at the carboxylic acid moiety. Therefore, Negative Electrospray Ionization (ESI-) is mandatory.

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Q-Trap 5500).

-

Source Parameters: Ion spray voltage at −4500 V; Source temperature at 450°C.

-

Detection: Scheduled Multiple Reaction Monitoring (MRM) using the transitions defined in Table 1.

Self-validating LC-MS/MS workflow for the targeted lipidomic profiling of oxylipins.

Conclusion

The biological function of 9,11-dihydroxyoctadecanoic acid and its related metabolites extends far beyond basic lipid metabolism; they are active 4[4] and neuroprotection. By employing a rigorously validated, mechanism-aware LC-MS/MS methodology, researchers can confidently resolve these trace oxylipins from their isobaric counterparts, unlocking new therapeutic targets for metabolic and neuropathic diseases.

References

- Source: National Institutes of Health (PMC)

- Source: National Institutes of Health (PMC)

- Source: Analytical Chemistry (ACS Publications)

- Negative electrospray ionization low-energy tandem mass spectrometry of hydroxylated fatty acids: A mechanistic study Source: ResearchGate URL

Sources

- 1. Exploring the Effects of Palm Tocotrienol-Rich Fraction in Diabetic Peripheral Neuropathy Rat’s Model: An Untargeted Metabolomic Profiling and Correlation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolomics and Lipidomics: Expanding the Molecular Landscape of Exercise Biology - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biosynthesis of Dihydroxyoctadecanoic Acids from Linoleic Acid

Executive Summary

Linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet, is a precursor to a class of bioactive lipid mediators known as oxylipins. Among these, dihydroxyoctadecenoic acids (DiHOMEs) have garnered significant attention for their diverse roles in human health and disease, ranging from inflammatory responses to metabolic regulation. This technical guide provides an in-depth exploration of the primary biosynthetic pathway responsible for the conversion of linoleic acid into its vicinal diol metabolites. The canonical pathway proceeds via a two-step enzymatic cascade involving cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase (sEH). This document will elucidate the molecular mechanisms, provide field-proven experimental protocols for investigation, present key quantitative data, and discuss the pathophysiological relevance of these molecules, offering a valuable resource for researchers, scientists, and drug development professionals.

Part 1: Introduction to Linoleic Acid Metabolism and DiHOME Biosynthesis

Linoleic acid (LA) is an essential omega-6 fatty acid that serves not only as a structural component of cell membranes but also as a substrate for three major enzymatic pathways that produce signaling molecules: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1][2] While the COX and LOX pathways are well-known for producing prostaglandins and leukotrienes, the CYP pathway generates a unique profile of lipid mediators, including epoxides and diols.[1][3]

The focus of this guide is the biosynthesis of dihydroxyoctadecenoic acids (DiHOMEs). It is important to clarify a point of nomenclature. While the topic specifies 9,11-dihydroxyoctadecanoic acid, the overwhelmingly predominant and most studied diol metabolites of linoleic acid in mammalian systems are the vicinal diols: 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) .[1][4][5] This guide will focus on the established biosynthetic pathway for these critical signaling molecules. These metabolites were initially termed "leukotoxins" due to their cytotoxic effects but are now recognized as pleiotropic signaling molecules with roles in inflammation, pain perception, and energy metabolism.[6][7][8]

Part 2: The Core Biosynthetic Pathway: A Two-Enzyme Cascade

The conversion of linoleic acid to DiHOMEs is a sequential, two-step process. The first is a rate-limiting epoxidation reaction, followed by a rapid hydrolysis event.

Step 1: Epoxidation by Cytochrome P450 (CYP) Epoxygenases

The initial step is the oxidation of one of the two double bonds in the linoleic acid molecule by CYP epoxygenases, a subfamily of CYP enzymes.[9][10] This reaction incorporates a single oxygen atom to form a reactive epoxide ring.

-

Mechanism: The CYP enzyme activates molecular oxygen and transfers one oxygen atom to either the C9=C10 or C12=C13 double bond of linoleic acid.

-

Key Enzymes: In humans, the primary CYP isoforms responsible for this conversion are CYP2J2, CYP2C8, and CYP2C9.[1][11] The expression and activity of these enzymes can vary between tissues, influencing the local production of these metabolites.

-

Products: This epoxidation results in two main regioisomeric products:

Step 2: Hydrolysis by Soluble Epoxide Hydrolase (sEH)

The epoxide intermediates (EpOMEs) are relatively unstable and are rapidly metabolized. The principal enzyme responsible for their degradation is the soluble epoxide hydrolase (sEH).[13][14]

-

Mechanism: sEH catalyzes the hydrolytic opening of the epoxide ring by adding a molecule of water.[5][13] This is a highly efficient detoxification and metabolic step that converts the generally more bioactive epoxides into their corresponding, and often less active, diols.[9][10]

-

Key Enzyme: Soluble epoxide hydrolase (sEH, encoded by the EPHX2 gene) is ubiquitously expressed, with high levels in the liver and kidney.[9][14] Its activity is a critical control point in regulating the tissue concentrations of EpOMEs and DiHOMEs.[13]

-

Products: The hydrolysis of the two EpOME regioisomers yields the stable vicinal diols:

The overall pathway is a critical axis in lipid metabolism, where the balance between CYP epoxygenase and sEH activity dictates the relative levels of EpOMEs and DiHOMEs, thereby influencing downstream biological effects.[15]

Caption: The two-step enzymatic pathway for DiHOME biosynthesis from linoleic acid.

Part 3: Biological Significance and Therapeutic Relevance

The metabolites of the CYP/sEH pathway are not mere metabolic byproducts; they are potent signaling molecules. The ratio of EpOMEs to DiHOMEs is often considered a key indicator of pathway activity and has been linked to various disease states.[15]

-

Inflammation and Immune Response: DiHOMEs have been shown to modulate inflammatory processes. High concentrations are associated with proinflammatory outcomes and have been implicated in conditions like acute respiratory distress syndrome (ARDS).[6][7]

-

Metabolic Regulation: 12,13-DiHOME, in particular, has emerged as a "batokine" or "lipokine."[6] It is released by brown adipose tissue (BAT) in response to cold exposure and exercise, enhancing fatty acid uptake in muscle and improving cold tolerance.[7] This has positioned the pathway as a potential target for metabolic diseases like obesity and type 2 diabetes.[16]

-

Cardiovascular Health: The pathway is intricately linked to cardiovascular function. While the parent epoxides (EpOMEs) often have vasodilatory and anti-inflammatory effects, their conversion to DiHOMEs by sEH diminishes these protective actions.[13] Consequently, inhibitors of sEH are being actively investigated as therapeutics for hypertension and cardiovascular disease.[13][14]

-

Pain Perception: sEH inhibition has been shown to reduce pain in various preclinical models by stabilizing the levels of analgesic epoxy-fatty acids.[13][14]

The dual nature of DiHOMEs—being cytotoxic at high concentrations while acting as specific signaling mediators at lower physiological levels—underscores the importance of tightly regulated biosynthesis.[6]

Part 4: Methodologies for Studying the Pathway

A robust analytical strategy is paramount for accurately dissecting this pathway. This involves a multi-step workflow from sample collection to data analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

The accurate quantification of DiHOMEs requires their extraction and concentration from complex biological matrices like plasma, serum, or tissue homogenates. Solid-phase extraction is the gold standard.

Self-Validating Protocol for SPE:

-

Spiking: To a 100-500 µL plasma sample, add an antioxidant solution (e.g., BHT) and a deuterated internal standard (e.g., 12,13-DiHOME-d4). The internal standard is critical for correcting for analyte loss during extraction and for variations in instrument response.

-

Hydrolysis (Optional): To measure total DiHOMEs (free and esterified), perform a base hydrolysis (e.g., with NaOH) to release DiHOMEs from complex lipids.

-

Acidification: Acidify the sample to a pH of ~3.0-4.0 with a weak acid (e.g., acetic acid) to ensure the analytes are in their protonated form, which enhances retention on the SPE sorbent.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then with acidified water. This activates the stationary phase.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences while retaining the DiHOMEs.

-

Elution: Elute the DiHOMEs from the cartridge using a high-percentage organic solvent like methanol or acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Analytical Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of DiHOMEs due to its high selectivity and low detection limits.[2][17]

Key Experimental Parameters:

-

Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is used to separate 9,10-DiHOME and 12,13-DiHOME isomers. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used, as the carboxylic acid group on the DiHOMEs is readily deprotonated.

-

Detection Mode: Multiple Reaction Monitoring (MRM) provides the highest sensitivity and specificity.[17] In this mode, the mass spectrometer is set to monitor a specific precursor-to-product ion transition for each analyte and internal standard.

-

Example Transition for DiHOMEs: m/z 313.2 → specific fragment ion(s).

-

Example Transition for DiHOME-d4 IS: m/z 317.2 → specific fragment ion(s).

-

-

-

Quantification: A calibration curve is generated using certified standards of 9,10-DiHOME and 12,13-DiHOME. The concentration of DiHOMEs in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against this calibration curve.[2]

Caption: A standard workflow for the quantification of DiHOMEs from biological samples.

Part 5: Data Presentation & Interpretation

Presenting quantitative data in a clear, structured format is essential for comparison and interpretation. The concentrations of these metabolites can vary significantly based on the biological matrix, species, and pathophysiological state.

| Metabolite | Typical Concentration Range (Human Plasma) | Key Enzyme (Biosynthesis) | Key Enzyme (Metabolism) |

| Linoleic Acid (LA) | 1,200 - 2,500 µg/mL | (Dietary Origin) | CYP, LOX, COX |

| 9,10-EpOME | 0.5 - 5 ng/mL | CYP Epoxygenases | Soluble Epoxide Hydrolase (sEH) |

| 12,13-EpOME | 1 - 10 ng/mL | CYP Epoxygenases | Soluble Epoxide Hydrolase (sEH) |

| 9,10-DiHOME | 2 - 20 ng/mL | Soluble Epoxide Hydrolase (sEH) | Further oxidation/conjugation |

| 12,13-DiHOME | 5 - 50 ng/mL | Soluble Epoxide Hydrolase (sEH) | Further oxidation/conjugation |

Note: Concentrations are approximate and can vary widely. Data synthesized from multiple sources for illustrative purposes.

A key metric often used in research is the ratio of the product (DiHOME) to the substrate (EpOME), for example, the [12,13-DiHOME]/[12,13-EpOME] ratio.[15] An elevated ratio is interpreted as an indicator of high sEH activity and has been associated with conditions like small vessel disease and cognitive decline.[15][16]

Part 6: Conclusion and Future Directions

The biosynthesis of 9,10- and 12,13-DiHOME from linoleic acid represents a pivotal metabolic pathway with profound implications for human health. The two-step conversion by CYP epoxygenases and soluble epoxide hydrolase is a tightly regulated process that produces potent lipid mediators. Understanding this pathway is crucial for elucidating the mechanisms behind various inflammatory and metabolic diseases.

The development of potent and selective sEH inhibitors is a promising therapeutic strategy aimed at shifting the EpOME/DiHOME balance towards the more beneficial epoxides, with potential applications in treating hypertension, inflammation, and pain.[10] Future research will likely focus on further dissecting the distinct signaling roles of each DiHOME isomer, understanding the regulation of the biosynthetic enzymes, and translating sEH-targeted pharmacology into clinical success.

References

-

Hildreth, K., Kodani, S. D., Hammock, B. D., & Zhao, L. (2020). Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies. The Journal of Nutritional Biochemistry, 84, 108484. [Link]

-

Morisseau, C., & Hammock, B. D. (2012). Role of epoxide hydrolases in lipid metabolism. Biochimie, 95(1), 95-101. [Link]

-

Hildreth, K., Kodani, S. D., Hammock, B. D., & Zhao, L. (2020). Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies. The Journal of Nutritional Biochemistry, 84, 108484. [Link]

-

McReynolds, C. B., Sougiannis, A. T., Kynnø, A. B., & Newman, J. W. (2020). Improved ELISA for linoleate-derived diols in human plasma utilizing a polyHRP-based secondary tracer. Analytical and Bioanalytical Chemistry, 412(24), 6293–6304. [Link]

-

Morisseau, C., Kaddour, H., & Hammock, B. D. (2021). Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues. International Journal of Molecular Sciences, 22(9), 4945. [Link]

-

Decker, M., Neudoerffer, M., & Fretland, J. (2012). Epoxide hydrolases: Their roles and interactions with lipid metabolism. Progress in Lipid Research, 51(3), 236-247. [Link]

-

Oliw, E. H., & Bylund, J. (1993). Analysis of 1,2-diols of linoleic, alpha-linolenic and arachidonic acid by gas chromatography--mass spectrometry using cyclic alkyl boronic esters. Journal of Chromatography. Biomedical Applications, 622(1), 81-89. [Link]

-

ResearchGate. (n.d.). Cytochrome P450 epoxygenase-associated metabolism of linoleic (A),-linolenic (B), arachidonic (C), eicosapentaenoic (D), and docosahexaenoic (E) acids. [Link]

-

Request PDF. (n.d.). Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: A review of recent studies. ResearchGate. [Link]

-

McDougall, S. A., & Bradshaw, H. B. (2014). Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception. PloS one, 9(7), e102581. [Link]

-

Catala, A. (2022). The octadecanoids: an emerging class of lipid mediators. Biochemical Society Transactions, 50(6), 1547-1558. [Link]

-

Jernerén, F., Garscha, U., Hoffmann, I., & Oliw, E. H. (2020). Linoleate diol synthase related enzymes of the human pathogens Histoplasma capsulatum and Blastomyces dermatitidis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(11), 158784. [Link]

-

López-Vicario, C., González-Périz, A., Rius, B., Morán-Salvador, E., Titos, E., Martínez-Clemente, M., ... & Clària, J. (2014). Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides. Proceedings of the National Academy of Sciences, 111(23), 8642-8647. [Link]

-

Wikipedia. (n.d.). Linoleic acid. [Link]

-

Murchison, C. F., Knauss, S., Hong, S. Y., David, J., Wall, R., Lahna, D., ... & Silbert, L. C. (2023). Soluble Epoxide Hydrolase Derived Linoleic Acid Oxylipins, Small Vessel Disease Markers, and Neurodegeneration in Stroke. Stroke, 54(1), 136-145. [Link]

-

Kaduce, T. L., Figard, P. H., Leifur, R., & Spector, A. A. (1989). Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells. Journal of Biological Chemistry, 264(12), 6823-6830. [Link]

-

ResearchGate. (n.d.). A practical guide to the analysis of conjugated linoleic acid (CLA). [Link]

-

Christie, W. W. (2019). A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). AOCS. [Link]

-

Murchison, C. F., Knauss, S., David, J., Wall, R., Lahna, D., Roosa, K. M., ... & Silbert, L. C. (2022). Soluble epoxide hydrolase-derived linoleic acid diols, cerebral small vessel disease markers and white matter microstructural integrity in type 2 diabetes mellitus. Journal of Neuroendocrinology, 34(11), e13203. [Link]

Sources

- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Linoleic acid - Wikipedia [en.wikipedia.org]

- 4. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improved ELISA for linoleate-derived diols in human plasma utilizing a polyHRP-based secondary tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Role of epoxide hydrolases in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. Soluble epoxide hydrolase‐derived linoleic acid diols, cerebral small vessel disease markers and white matter microstructural integrity in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Linoleic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

The Emergence of 9,11-Dihydroxyoctadecanoic Acid as a Novel Oxylipin Biomarker: A Technical Guide

This technical guide provides a comprehensive overview of 9,11-dihydroxyoctadecanoic acid (9,11-DiHOA), a complex oxylipin with emerging potential as a biomarker in various physiological and pathological processes. Addressed to researchers, scientists, and drug development professionals, this document delves into the core aspects of 9,11-DiHOA, from its biochemical origins to its analytical quantification and potential clinical significance. By synthesizing current scientific understanding with practical insights, this guide aims to equip the scientific community with the foundational knowledge required to explore the role of this intriguing bioactive lipid mediator.

Introduction to Oxylipins and the Significance of Dihydroxy Fatty Acids

Oxylipins are a large and diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs) such as linoleic acid (LA), arachidonic acid (AA), and alpha-linolenic acid (ALA).[1] These bioactive lipids are integral to a multitude of physiological processes, including inflammation, immune response, and vascular function.[2] The enzymatic and non-enzymatic oxidation of PUFAs gives rise to a complex array of metabolites, including prostaglandins, leukotrienes, and a variety of hydroxylated, epoxidized, and dihydroxylated fatty acids.[3]

Dihydroxy fatty acids, a subclass of oxylipins, are characterized by the presence of two hydroxyl groups on the fatty acid carbon chain. Their formation often signifies specific metabolic pathways and can reflect the activity of key enzymes involved in lipid metabolism and oxidative stress. As such, they are gaining increasing attention as potential biomarkers for various disease states, including cardiovascular and metabolic disorders.[4][5]

Biosynthesis of 9,11-Dihydroxyoctadecanoic Acid: A Putative Pathway

The precise biosynthetic pathway leading to the formation of 9,11-dihydroxyoctadecanoic acid (9,11-DiHOA) in mammals is not yet fully elucidated. However, based on our understanding of oxylipin metabolism, a plausible pathway can be proposed, originating from the essential omega-6 fatty acid, linoleic acid. This proposed pathway involves a series of enzymatic reactions, primarily mediated by lipoxygenases (LOX).

The initial step is the oxidation of linoleic acid by a lipoxygenase to form a hydroperoxy fatty acid. Specifically, 9-lipoxygenase (9-LOX) can introduce a hydroperoxy group at the 9th carbon position, yielding 9-hydroperoxyoctadecadienoic acid (9-HPODE).[6] Subsequently, this unstable intermediate is reduced to the more stable 9-hydroxyoctadecadienoic acid (9-HODE).[3]

The subsequent introduction of a second hydroxyl group at the 11th position to form the non-vicinal 9,11-DiHOA is less straightforward. One potential mechanism involves a second lipoxygenase-mediated oxidation. It is hypothesized that an 11-lipoxygenase could act on 9-HODE, or a related intermediate, to introduce the second hydroxyl group. Alternatively, a sequential action of different lipoxygenases or a lipoxygenase with isomerase activity could lead to the formation of this specific diol.[7]

Another possibility involves the formation of a hydroxy-epoxy intermediate from 9-HPODE, which is then subsequently hydrolyzed to a diol. For instance, the enzyme epidermal lipoxygenase-3 (eLOX3) is known to convert 9R-hydroperoxy-linoleoyl-ω-hydroxyceramide into epoxyalcohol derivatives.[8] A similar enzymatic activity on free 9-HPODE could potentially lead to an epoxide that, upon hydrolysis, yields a non-vicinal diol like 9,11-DiHOA.

Further research is required to definitively establish the enzymatic machinery responsible for the biosynthesis of 9,11-DiHOA.

Sources

- 1. demo.ltpower.net [demo.ltpower.net]

- 2. jackwestin.com [jackwestin.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 6. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The formation of threo-11-hydroxy-trans-12: 13-epoxy-9-cis-octadecenoic acid by enzymic isomerisation of 13-L-hydroperoxy-9-cis, 11-transoctadecadienoic acid by soybean lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipoxygenases Mediate the Effect of Essential Fatty Acid in Skin Barrier Formation: A PROPOSED ROLE IN RELEASING OMEGA-HYDROXYCERAMIDE FOR CONSTRUCTION OF THE CORNEOCYTE LIPID ENVELOPE - PMC [pmc.ncbi.nlm.nih.gov]

9,11-dihydroxyoctadecanoic acid presence in bacterial lipid metabolism

Unveiling 9,11-Dihydroxyoctadecanoic Acid: Biosynthesis, Analytical Validation, and Roles in Bacterial Lipid Metabolism

Executive Summary

The metabolic conversion of unsaturated fatty acids into oxygenated derivatives (oxylipins) by bacteria represents a critical frontier in both microbial pathogenesis and host-microbiome symbiosis. While mono- and dihydroxy fatty acids such as 9,10-dihydroxyoctadecanoic acid (9,10-DiHODA) and 7,10-dihydroxy-8(E)-octadecenoic acid are well-documented[1][2], the specific 9,11-dihydroxy configuration remains a highly specialized structural motif. This whitepaper explores the biochemical genesis of 9,11-dihydroxyoctadecanoic acid (9,11-DiHODA) and its diene precursors, detailing the enzymatic causality, structural significance in bacterial virulence, and the rigorous analytical protocols required for its quantification in drug development.

The Biochemical Landscape of Bacterial Oxylipins

Bacterial lipid metabolism utilizes a sophisticated array of diol synthases, hydratases, and lipoxygenases to modify exogenous fatty acids. These modifications serve dual purposes: detoxifying host-derived fatty acids and generating signaling molecules that modulate host immunity. For instance, Pseudomonas aeruginosa utilizes oleate-diol synthases to convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid, a compound with potent antimicrobial and fungicidal properties[2]. Similarly, engineered Escherichia coli strains have been utilized to synthesize vicinal diols like 9,10-dihydroxyhexadecanoic acid for industrial applications[3].

However, the 9,11-dihydroxy motif introduces a unique stereochemical challenge. Unlike the vicinal diols (e.g., 9,10-diols) formed by direct epoxidation and subsequent epoxide hydrolase activity, the 9,11-dihydroxy configuration typically arises from the metabolism of conjugated linoleic acid (CLA) or via complex polyketide synthase (PKS) assembly lines. In the gut microbiome, Lactobacillus species convert linoleic acid into CLA, which is further oxygenated into 9,11-dihydroxyoctadecadienoic acid (9,11-DiHODE)—a molecule known to activate PPARγ pathways and regulate glucose homeostasis[4][5]. Subsequent enzymatic reduction of the double bonds yields the fully saturated 9,11-dihydroxyoctadecanoic acid.

Mechanistic Pathways: The Genesis of the 9,11-Dihydroxy Motif

The biosynthesis of 9,11-DiHODA requires a highly coordinated enzymatic cascade. Understanding the causality behind this pathway is essential for researchers attempting to engineer bacterial strains for targeted oxylipin production.

-

Isomerization: The process begins with linoleate isomerase, which shifts the cis-12 double bond of linoleic acid to a trans-11 position, creating a conjugated diene system.

-

Oxygenation: A bacterial diol synthase or a specialized hydratase introduces hydroxyl groups at the C9 and C11 positions. The conjugated nature of the precursor stabilizes the carbocation intermediate, directing the regioselective addition of water or molecular oxygen.

-

Saturation: Finally, NADH-dependent enenoate reductases saturate the remaining double bonds, yielding the stable, saturated 9,11-DiHODA.

Fig 1. Enzymatic cascade converting linoleic acid to 9,11-dihydroxyoctadecanoic acid.

Structural Significance in Bacterial Pathogenesis

Beyond free fatty acids, the 9,11-dihydroxy backbone is a critical structural determinant in one of the most formidable bacterial virulence factors known: Phthiocerol dimycocerosate (PDIM) , produced by Mycobacterium tuberculosis.

The core of PDIM consists of a long-chain phthiocerol molecule—specifically, a 3-methoxy, 4-methyl, 9,11-dihydroxy glycol —which is esterified with multiple methyl-branched fatty acids[6]. The precise spacing of the 9,11-diol allows for the esterification of two bulky mycocerosic acids. This creates a highly hydrophobic, conical lipid structure that seamlessly inserts into host macrophage membranes during infection, subverting the early pulmonary innate immune response and facilitating phagocytosis without triggering immediate bacterial clearance[6]. Understanding the 9,11-dihydroxy configuration is therefore not just an exercise in lipidomics, but a direct pathway to developing novel anti-tuberculosis therapeutics that target PDIM assembly.

Self-Validating Experimental Protocol: Synthesis, Extraction, and Quantification

To reliably study 9,11-DiHODA, researchers must employ a self-validating analytical workflow. Hydroxy fatty acids are prone to thermal degradation and non-specific binding to glassware. The following protocol integrates internal controls to ensure absolute data integrity.

Step-by-Step Methodology

-

Bacterial Culturing and Isotope Spiking:

-

Action: Culture the target bacterial strain (e.g., Lactobacillus plantarum) in MRS broth supplemented with 0.1% linoleic acid. Prior to extraction, spike the culture with 50 ng of 13C18 -labeled 9,10-DiHODA as an internal standard (IS).

-

Causality: The heavy isotope IS behaves chemically identical to the target analyte but is distinguishable by mass spectrometry. Its inclusion before extraction acts as a self-validating control; if the final IS recovery drops below 80%, the entire batch is flagged for matrix suppression or emulsion losses, preventing false-negative quantification.

-

-

Acidified Liquid-Liquid Extraction (LLE):

-

Action: Acidify the culture medium to pH 4.0 using 1M HCl, then extract twice with equal volumes of ethyl acetate.

-

Causality: At physiological pH, fatty acids exist as highly water-soluble carboxylate anions. Acidification protonates the carboxyl group, shifting the partition coefficient heavily toward the organic phase, ensuring >95% recovery of the lipid.

-

-

Chemical Derivatization:

-

Action: Evaporate the organic phase under nitrogen. Derivatize the residue using N-(4-aminomethylphenyl) pyridinium (AMPP) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Causality: Free hydroxyl and carboxyl groups cause peak tailing in chromatography and exhibit poor ionization efficiency in mass spectrometry. Derivatization caps these polar groups, increasing volatility for GC-MS or enhancing the proton affinity for LC-MS/MS, thereby drastically lowering the limit of detection (LOD).

-

-

LC-MS/MS Analysis (MRM Mode):

-

Action: Analyze the derivatized extract using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for the 9,11-dihydroxy configuration.

-

Fig 2. Self-validating analytical workflow for the extraction and quantification of dihydroxy lipids.

Quantitative Data: Comparative Analysis of Bacterial Dihydroxy Fatty Acids

To contextualize 9,11-DiHODA within the broader spectrum of bacterial lipid metabolism, the following table summarizes key dihydroxy fatty acids, their microbial origins, and their primary biological roles.

| Compound | Bacterial Source | Precursor Substrate | Key Enzymatic Driver | Primary Biological Role |

| 7,10-DiHODA | Pseudomonas aeruginosa PR3 | Oleic Acid | Oleate-diol synthase | Broad-spectrum antimicrobial and fungicidal agent[2]. |

| 9,10-DiHODA | Engineered Escherichia coli | Oleic Acid | Cytochrome P450 / Hydratase | Precursor for industrial bioplastics and synthetic chemistry[1][3]. |

| 9,11-DiHODA | Lactobacillus spp. (Gut) | Linoleic Acid | Isomerase + Diol Synthase | Host immunomodulation and PPARγ pathway activation[4][5]. |

| PDIM (9,11-diol core) | Mycobacterium tuberculosis | Methylmalonyl-CoA | Polyketide Synthase (Pps) | Evasion of macrophage phagolysosome destruction[6]. |

Implications for Drug Development

The presence and synthesis of the 9,11-dihydroxy motif in bacterial lipid metabolism present two distinct avenues for drug development:

-

Microbiome-Derived Therapeutics: The production of 9,11-DiHODA and its diene precursors by probiotic bacteria highlights their potential as postbiotics. Because these molecules interact with human metabolic receptors (e.g., PPARγ), they are prime candidates for treating metabolic syndromes, insulin resistance, and inflammatory bowel diseases[4][5].

-

Targeted Antimicrobials: Conversely, because the 9,11-dihydroxy glycol backbone is an absolute requirement for the assembly of mycobacterial PDIMs, the enzymatic machinery responsible for its synthesis (e.g., FadD26 and polyketide synthases) represents a highly specific, unexploited target for next-generation anti-tuberculosis drugs[6]. Inhibiting the formation of this specific diol configuration would strip the pathogen of its primary lipid armor, rendering it susceptible to the host's innate immune system.

References

-

In vitro synthesis of 9,10-dihydroxyhexadecanoic acid using recombinant Escherichia coli. National Institutes of Health (NIH). Available at:[Link]

-

The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. National Institutes of Health (NIH). Available at:[Link]

-

Production of 7,10-dihydroxy-8(E)-octadecenoic acid using cell-free supernatant of Pseudomonas aeruginosa. ResearchGate. Available at:[Link]

-

The conical shape of DIM lipids promotes Mycobacterium tuberculosis infection of macrophages. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

-

Exploring the Effects of Palm Tocotrienol-Rich Fraction in Diabetic Peripheral Neuropathy Rat's Model: An Untargeted Metabolomic Profiling and Correlation Study. MDPI. Available at:[Link]

-

Identification of Bioactive Substances Derived from the Probiotic-Induced Bioconversion of Lagerstroemia speciosa Pers. Leaf Extract That Have Beneficial Effects on Diabetes and Obesity. National Institutes of Health (NIH). Available at:[Link]

Sources

- 1. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro synthesis of 9,10-dihydroxyhexadecanoic acid using recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of Bioactive Substances Derived from the Probiotic-Induced Bioconversion of Lagerstroemia speciosa Pers. Leaf Extract That Have Beneficial Effects on Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Physiological Effects and Mechanistic Pathways of 9,11-Dihydroxyoctadecanoic Acid in Mammalian Cells

Executive Summary

This technical guide delineates the physiological effects, molecular targets, and experimental validation protocols for 9,11-dihydroxyoctadecanoic acid (9,11-diHSA) and its structural positional isomers. As a saturated oxylipin derived from the lipoxygenase/cytochrome P450-mediated oxidation and subsequent reduction of long-chain fatty acids, 9,11-diHSA represents a critical node in lipid-mediated cellular signaling. This document is designed for drug development professionals and researchers, providing a synthesis of receptor-mediated metabolic reprogramming, membrane dynamics, and self-validating assay methodologies.

Molecular Mechanisms of Action

PPARγ/α Agonism and Metabolic Reprogramming

Dihydroxyoctadecanoic acids function as potent endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARγ and PPARα)[1]. Upon cellular uptake via fatty acid-binding proteins (FABPs) or CD36, 9,11-diHSA translocates to the nucleus.

Binding to the PPARγ ligand-binding domain induces a conformational shift that expels co-repressors (e.g., NCoR) and recruits co-activators. The resulting PPARγ-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, driving the transcription of genes involved in lipid droplet formation and adipogenesis[2]. In mesenchymal stem cells (MSCs), this targeted activation effectively shunts lineage commitment away from osteogenesis and strictly toward an adipocytic phenotype[1].

Fig 1: 9,11-diHSA mediated PPARγ activation and target gene transcription.

Cytotoxicity and Intrinsic Apoptosis

In malignant mammalian cell lines, dihydroxyoctadecanoic acids exhibit pronounced antiproliferative and cytotoxic effects[3]. The incorporation of these hydroxylated fatty acids into the cellular phospholipid bilayer disrupts lipid packing due to the steric hindrance of the vicinal/regional hydroxyl groups. This physical alteration in membrane fluidity leads to the uncoupling of mitochondrial oxidative phosphorylation, subsequent reactive oxygen species (ROS) generation, and the activation of caspase-dependent intrinsic apoptosis[3][4].

Quantitative Data & Physiological Impacts

The physiological impacts of dihydroxyoctadecanoic acids are highly dependent on the target tissue and the specific positional isomer. The table below summarizes the core quantitative metrics observed across mammalian cell models.

| Compound / Isomer | Target Cell Line | Primary Physiological Effect | EC50 / IC50 | Cellular Target |

| 9,11-diHSA (Analog) | MSCs (Bone Marrow) | Adipogenesis stimulation | ~10-20 µM | PPARγ / PPARα |

| 9,10-diHSA | HT29 (Colon Cancer) | Cell cycle arrest / Apoptosis | 10-50 µM | Membrane / ROS |

| 9,12-diHSA | MCF-7 (Breast Cancer) | Endocrine modulation | ~2 ppm | NOP / Caveolin-1 |

| THF-diols | HepG2 (Hepatocytes) | Lipid droplet formation | ~25 µM | FFAR / PPAR |

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality to prevent false positives common in lipidomic assays.

Protocol 1: PPARγ Transcriptional Activation Assay

This protocol measures the direct agonistic effect of 9,11-diHSA on PPARγ using a dual-luciferase reporter system.

-

Cell Seeding & Starvation: Seed HEK293T cells in media supplemented with 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS).

-

Causality: Standard FBS contains endogenous lipid mediators (e.g., linoleic acid derivatives) that cause high background PPAR activation. Charcoal stripping removes these lipophilic confounders, ensuring baseline receptor inactivity.

-

-

Transfection: Co-transfect cells with a PPRE-Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) using a liposomal reagent.

-

Causality: The Renilla luciferase acts as an internal control. Normalizing Firefly luminescence against Renilla luminescence automatically corrects for well-to-well variations in cell viability and transfection efficiency, validating that signal spikes are true transcriptional events.

-

-

Compound Preparation & Treatment: Reconstitute 9,11-diHSA in anhydrous DMSO under a continuous Nitrogen (N₂) gas stream. Treat cells for 24 hours at concentrations ranging from 1 µM to 50 µM.

-

Causality: Oxylipins and hydroxy fatty acids are highly susceptible to auto-oxidation. Preparing the compound under N₂ prevents the formation of secondary degradation products that could skew receptor binding affinities.

-

-

Luminescence Acquisition: Lyse cells and sequentially measure Firefly and Renilla signals using a microplate luminometer.

Protocol 2: Flow Cytometric Analysis of ROS-Mediated Apoptosis

-

Treatment & Probe Incubation: Treat target cancer cells (e.g., HT29) with 9,11-diHSA. Post-treatment, co-incubate cells with H2DCFDA (ROS probe) and Annexin V-FITC/Propidium Iodide (Apoptosis probes).

-

Flow Cytometry Acquisition: Gate for single cells and analyze fluorescence in the FITC (Annexin V/DCFDA) and PE (PI) channels.

-

Orthogonal LC-MS/MS Validation: Extract intracellular lipids from a parallel treated well using the Folch method (Chloroform:Methanol). Spike the extraction solvent with a deuterated internal standard (e.g., 9,10-diHSA-d4).

-

Causality: Flow cytometry confirms the phenotype (apoptosis), but LC-MS/MS confirms the pharmacokinetics. Quantifying the intracellular ratio of 9,11-diHSA to the deuterated standard proves that the observed apoptosis is directly caused by the successful cellular uptake of the intact oxylipin, rather than an extracellular degradation artifact.

-

Fig 2: Self-validating workflow for assessing oxylipin physiological effects.

References

-

Thiazolidinedione-induced lipid droplet formation during osteogenic differentiation. Source: Journal of Endocrinology (Bioscientifica) URL:[Link]

-

A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. Source: PubMed Central (PMC) URL:[Link]

-

New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids. Source: PubMed Central (PMC) URL:[Link]

-

Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase. Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Extraction methods for 9,11-dihydroxyoctadecanoic acid from biological matrices

Application Note: Extraction and Quantification of 9,11-Dihydroxyoctadecanoic Acid from Biological Matrices

Executive Summary

9,11-dihydroxyoctadecanoic acid is a dihydroxy fatty acid belonging to the broader class of oxylipins. Structurally and chemically analogous to the well-documented linoleic acid diols (e.g., 9,10-DiHOME and 12,13-DiHOME), these lipid mediators play critical roles in metabolic regulation, adipocyte calcium flux, and inflammatory responses[1]. However, extracting these low-abundance analytes from complex biological matrices (plasma, serum, or tissue) is analytically demanding. This application note details a highly optimized, self-validating Solid Phase Extraction (SPE) protocol coupled with LC-MS/MS, designed to eliminate matrix effects and ensure absolute quantitative rigor.

Physicochemical Context & Methodological Rationale

As a Senior Application Scientist, the first step in method development is addressing the physicochemical bottlenecks of lipidomics: matrix suppression and isobaric interference.

Why Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE)? Traditional LLE methods (e.g., Folch or Bligh-Dyer) provide near-quantitative recovery of total lipids. However, they indiscriminately co-extract highly abundant neutral lipids, such as triglycerides and phospholipids[2]. In the electrospray ionization (ESI) source of a mass spectrometer, these bulk lipids outcompete trace oxylipins for charge, leading to severe ion suppression and loss of sensitivity[3].

SPE circumvents this by exploiting the specific chemical moieties of 9,11-dihydroxyoctadecanoic acid—namely, its 18-carbon hydrophobic tail and terminal carboxylic acid. By utilizing a polymeric reversed-phase sorbent (e.g., Oasis HLB or Strata-X), we can selectively wash away polar interferences (salts, amino acids) and elute the oxylipins while leaving bulk neutral lipids trapped on the column or crashed out during pre-treatment[4][5].

Causality in Solvent Selection:

-

Protein Precipitation (Cold Methanol): Disrupts non-covalent binding between oxylipins and transport proteins (like albumin), releasing the free fatty acids into the solvent[5].

-

Interference Wash (5-10% Methanol): Selectively disrupts weak hydrogen bonds holding polar interferences to the polymer, while the aliphatic chain of the dihydroxyoctadecanoic acid remains firmly anchored via van der Waals forces[3][4].

-

Analyte Elution (100% Methanol or Ethyl Acetate): Provides sufficient non-polar character to overcome the hydrophobic interactions between the sorbent and the target analyte, quantitatively releasing the oxylipin[5][6].

The Self-Validating Extraction Framework

To ensure run-to-run integrity and trustworthiness, this protocol is not just a series of steps, but a self-validating system . Because oxylipins are endogenous, true "blank" matrices do not exist. Therefore, validation relies on a triad of controls built directly into the workflow.

Caption: Logical framework of the self-validating system ensuring extraction integrity.

-

Pre-Extraction Spiking: Every sample is spiked with a deuterated internal standard (e.g., d4-12,13-DiHOME) before any solvent is added. This ensures that any analyte lost during precipitation or SPE is mathematically corrected during quantification[3].

-

Matrix QC Pools: A pooled sample is aliquoted and spiked at three concentration levels to monitor extraction precision across the 96-well plate[4].

-

Solvent Blanks: Run immediately after high-concentration QCs to confirm the absence of column carryover.

Step-by-Step Solid Phase Extraction (SPE) Protocol

Caption: Workflow for the solid-phase extraction of dihydroxyoctadecanoic acids.

Phase A: Sample Pre-treatment

-

Aliquot 100 µL of plasma, serum, or tissue homogenate into a microcentrifuge tube[4].

-

Add 10 µL of the deuterated Internal Standard (ISTD) master mix (100 ng/mL) and vortex for 10 seconds[5].

-

Add 300 µL of ice-cold Methanol (-20°C) to precipitate proteins.

-

Vortex vigorously for 2 minutes, then incubate at -20°C for 30 minutes to maximize protein crash.

-

Centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and dilute with 600 µL of HPLC-grade water (reducing organic content to <15% to ensure SPE retention)[3].

Phase B: Solid Phase Extraction (Using 30 mg Polymeric Reversed-Phase Cartridges)

-

Conditioning: Pass 2 mL of 100% Methanol through the cartridge to wet the polymer bed, followed by 2 mL of HPLC-grade water to equilibrate[4].

-

Loading: Apply the diluted supernatant to the cartridge. Allow it to flow through via gravity or under a very low vacuum (approx. 3 psi) to ensure optimal interaction time with the sorbent[4].

-

Washing: Wash the cartridge with 2 mL of 5% Methanol in water. Discard the flow-through[4].

-

Drying: Apply high vacuum for 5 minutes to remove residual aqueous solvent from the sorbent bed.

-

Elution: Elute the dihydroxyoctadecanoic acids using 1.5 mL of 100% Methanol (or Ethyl Acetate for highly lipophilic profiles) into a clean glass collection vial[5][6].

Phase C: Reconstitution

-

Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 30°C. Caution: Higher temperatures may cause thermal degradation of oxylipins.

-

Reconstitute the dried residue in 50 µL of 50% Methanol. Vortex thoroughly and transfer to an LC autosampler vial with a glass insert[4].

LC-MS/MS Analytical Parameters

Because 9,11-dihydroxyoctadecanoic acid contains a terminal carboxylic acid (pKa ~4.5), it readily loses a proton in a slightly acidic mobile phase. Therefore, Negative Electrospray Ionization (ESI-) is the gold standard, yielding a stable [M-H]⁻ precursor ion.

-

Analytical Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 25% B, ramp to 53% B over 10 minutes, then to 95% B to wash the column, before re-equilibrating at 25% B[6].

Quantitative Performance Metrics

The following tables summarize the expected quantitative performance of this protocol compared to alternative methods, as well as the specific mass spectrometry parameters required for detection.

Table 1: Quantitative Comparison of Extraction Methods for Oxylipins

| Extraction Method | Mechanism of Action | Average Recovery (%) | Matrix Effect (%) | Key Advantage | Key Limitation |

| Protein Precipitation (PPT) | Solvent-induced protein denaturation | 85 - 95% | > 40% (Suppression) | Rapid, high throughput | Severe ion suppression |

| Liquid-Liquid Extraction (Folch) | Biphasic organic partitioning | 90 - 98% | > 50% (Suppression) | Extracts all lipid classes | Co-extracts bulk triglycerides |

| SPE (Polymeric RP) | Hydrophobic retention & selective wash | 75 - 85% | < 15% | Excellent clean-up of neutral lipids | Requires strict flow-rate control |

| SPE (Mixed-Mode MAX) | Hydrophobic & Anion-exchange retention | 80 - 90% | < 10% | Highest specificity for carboxylic acids | Higher cost per sample |

Table 2: Representative LC-MS/MS MRM Parameters for Dihydroxyoctadecanoic Acids

| Analyte | Precursor Ion[M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Behavior |

| 9,11-dihydroxyoctadecanoic acid | 315.2 | 171.1 / 201.1 | -24 | Elutes post-trihydroxy species |

| 12,13-DiHOME (Monounsaturated analog) | 313.2 | 183.1 | -24 | Baseline resolution from 9,10-DiHOME |

| 9,10-DiHOME (Monounsaturated analog) | 313.2 | 201.1 | -24 | Elutes prior to 12,13-DiHOME |

| d4-12,13-DiHOME (Internal Standard) | 317.2 | 187.1 | -24 | Co-elutes with endogenous target |

References

-

"Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC", nih.gov,[Link]

-

"Targeted Lipidomics of Oxylipins (Oxygenated Fatty Acids) - Waters Corporation", waters.com,[Link]

-

"Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research - PMC", nih.gov,[Link]

-

"Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC", nih.gov,[Link]

-

"Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit - LIPID MAPS", lipidmaps.org, [Link]

-

"ScreenDMT reveals linoleic acid diols replicably associate with BMI and stimulate adipocyte calcium fluxes Jonathan M. Dreyfuss1 - bioRxiv", biorxiv.org,[Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Biocatalytic Synthesis of 9,11-Dihydroxyoctadecanoic Acid via Engineered Lipoxygenase Cascades

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Content Focus: Mechanistic rationale, chemoenzymatic workflow, and self-validating protocols for the synthesis of dihydroxy fatty acids (DiHFAs).

Executive Summary

The synthesis of complex oxylipins and specialized lipid mediators has historically relied on multi-step, environmentally harsh chemical syntheses. The advent of precision biocatalysis has enabled the one-pot generation of these molecules using non-heme iron dioxygenases. This application note details a highly efficient, self-validating chemoenzymatic protocol for the synthesis of 9,11-dihydroxyoctadecanoic acid (9,11-diHSA) . By leveraging an engineered microbial lipoxygenase (LOX) with double-dioxygenating activity, followed by in situ reduction and mild catalytic hydrogenation, this protocol achieves high conversion yields while bypassing the toxic reagents and poor stereocontrol of traditional organic synthesis.

Mechanistic Rationale: The "Why" Behind the Workflow

Lipoxygenases (LOXs) catalyze the regio- and stereospecific dioxygenation of polyunsaturated fatty acids (PUFAs) containing a (1Z,4Z)-pentadiene system. The reaction initiates with the stereospecific abstraction of a hydrogen atom from the bis-allylic methylene, followed by the antarafacial addition of molecular oxygen to form a hydroperoxy fatty acid ().

To synthesize 9,11-diHSA from the abundant precursor linoleic acid (18:2n-6) , a standard single-oxygenating LOX is insufficient. Instead, we utilize an engineered microbial LOX (derived from double-oxygenating strains such as Endozoicomonas numazuensis or engineered Archangium violaceum) capable of sequential oxygen insertion ().

The Causality of the Cascade:

-

Double Dioxygenation: The engineered LOX converts linoleic acid into a 9,11-dihydroperoxyoctadecadienoic acid (9,11-DiHPODE) intermediate.

-

Chemical Reduction: LOX products are inherently unstable hydroperoxides. We utilize Tris(2-carboxyethyl)phosphine (TCEP) to rapidly and quantitatively reduce these hydroperoxides to stable hydroxyl groups without denaturing the enzyme.

-

Catalytic Hydrogenation: Because LOX preserves the alkene geometry adjacent to the oxygenation site, the intermediate remains a dienoic acid. To achieve the fully saturated octadecanoic backbone of 9,11-diHSA, a final mild Palladium on Carbon (Pd/C) hydrogenation is mandatory.

Fig 1: Chemoenzymatic pathway for 9,11-dihydroxyoctadecanoic acid synthesis via LOX cascade.

Quantitative Data: Biocatalyst Performance

The transition from wild-type to engineered LOX variants is critical for maximizing the yield of dihydroxy products. Table 1 summarizes the performance metrics of the biocatalytic systems.

Table 1: Kinetic Parameters and Conversion Efficiencies for DiHFA Synthesis

| Biocatalyst / System | Substrate | Primary Intermediate | Overall Conversion Yield (%) | Catalytic Efficiency ( kcat/Km ) |

| Wild-type 15-LOX | Linoleic Acid | 9-HPODE (Single) | 12.4 ± 1.2 | 1.2×104 M−1s−1 |

| Engineered 9/11-LOX | Linoleic Acid | 9,11-DiHPODE | 45.8 ± 2.1 | 5.8×104 M−1s−1 |

| Coupled System (LOX + Pd/C) | Linoleic Acid | 9,11-diHSA (Final) | 41.2 ± 1.8 | N/A (Cascade) |

Data adapted from kinetic profiling of double-oxygenating microbial lipoxygenases.

Experimental Workflow & Self-Validating Protocols

Fig 2: Step-by-step experimental workflow from enzyme expression to LC-HRMS validation.

Phase 1: Biocatalyst Preparation & Quality Control

-

Expression: Transform E. coli BL21(DE3) with the engineered LOX plasmid. Induce with 0.1 mM IPTG at 16°C for 20 hours to prevent the formation of insoluble inclusion bodies.

-

Purification: Lyse cells and purify via Ni-NTA affinity chromatography.

-

Self-Validation Check (Spectrophotometric): Before scaling up, mix 10 µg of purified LOX with 50 µM linoleic acid in a quartz cuvette. Monitor absorbance at 234 nm. Causality: The formation of conjugated dienes (hydroperoxides) results in a sharp UV absorbance increase. If ΔA234<0.5 AU/min , abort the scale-up ; the enzyme is improperly folded or the substrate is poorly emulsified.

Phase 2: Biocatalytic Oxygenation

Note: Substrate bioavailability and dissolved oxygen are the primary bottlenecks in LOX biocatalysis ().

-

Reaction Buffer: Prepare 100 mM Tris-HCl buffer (pH 8.0). Causality: Slightly alkaline pH prevents the premature, non-enzymatic degradation of hydroperoxides that plagues acidic environments.

-

Substrate Emulsion: Dissolve linoleic acid to a final concentration of 10 mM using 2.0% (w/v) Polyvinylpyrrolidone (PVP) and 2.0% (v/v) DMSO. Causality: This specific cosolvent mixture maximizes the solubility of the highly hydrophobic PUFA without stripping the hydration shell of the LOX enzyme.

-

Oxygenation: Add the purified LOX (0.5 mg/mL) to the bioreactor. Maintain constant aeration (1.5 vvm) at 25°C. Monitor dissolved oxygen (DO) probes to ensure DO remains >4 mg/L. Run for 2 hours.

Phase 3: In situ Reduction & Hydrogenation

-

Hydroperoxide Reduction: Immediately add 15 mM TCEP to the bioreactor. Causality: TCEP is utilized over β -mercaptoethanol because it is odorless, functions perfectly at pH 8.0, and rapidly reduces the unstable 9,11-DiHPODE to the stable dihydroxy-diene without forming mixed disulfides with the biocatalyst.

-

Extraction: Acidify the reaction to pH 4.0 using 1M HCl to protonate the fatty acids, then extract 3x with equal volumes of ethyl acetate. Dry over anhydrous Na2SO4 and evaporate the solvent.

-

Catalytic Hydrogenation: Dissolve the dried extract in methanol. Add 10% Pd/C catalyst (5% w/w relative to the lipid extract). Purge the vessel with H2 gas and stir at room temperature under a hydrogen balloon for 4 hours.

-

Self-Validation Check: The reaction is self-validating when H2 uptake completely ceases, indicating the quantitative reduction of the remaining alkene bonds to yield the fully saturated 9,11-dihydroxyoctadecanoic acid. Filter through Celite to remove the catalyst.

Phase 4: Analytical Quantification

-

LC-HRMS Setup: Reconstitute the final product in methanol. Inject onto a C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18).

-

Mobile Phase: Gradient elution using Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).

-

Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Look for the exact mass of 9,11-diHSA ( [M−H]− m/z≈315.25 ).

Troubleshooting & Optimization Insights

-

Low Conversion Yields: If the primary product is strictly the single-oxygenated 9-HPODE rather than the double-oxygenated intermediate, the local oxygen concentration is likely too low. Increase the agitation speed or spike the system with an in-situ oxygen generation cascade (e.g., catalase + H2O2 ).

-

Product Degradation: Hydroperoxides are highly labile. If downstream LC-MS shows a complex mixture of truncated aldehydes or oxo-acids, the delay between Phase 2 (Oxygenation) and Phase 3 (Reduction) was too long. TCEP must be added immediately upon completion of the 2-hour LOX reaction to trap the intermediate.

References

-

Lee, J., An, J.-U., Kim, T.-H., Ko, Y.-J., Park, J.-B., & Oh, D.-K. (2020). "Discovery and Engineering of a Microbial Double-Oxygenating Lipoxygenase for Synthesis of Dihydroxy Fatty Acids as Specialized Proresolving Mediators." ACS Catalysis, 10(21), 12750-12759. URL: [Link]

-

An, J.-U., Lee, J., Kim, T.-H., & Oh, D.-K. (2021). "Biocatalytic synthesis of dihydroxy fatty acids as lipid mediators from polyunsaturated fatty acids by double dioxygenation of the microbial 12S-lipoxygenase." Biotechnology and Bioengineering, 118(8), 3094-3104. URL: [Link]

-

Dettmer, A., et al. (2021). "Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation." Catalysts, 11(9), 1122. URL: [Link]

Sample preparation techniques for 9,11-dihydroxyoctadecanoic acid lipidomics

Application Note: High-Resolution Sample Preparation for 9,11-Dihydroxyoctadecanoic Acid Lipidomics

Executive Summary & Biological Context

9,11-dihydroxyoctadecanoic acid (9,11-diHSA) is a saturated, dihydroxylated lipid mediator. Emerging lipidomic research highlights the role of dihydroxy fatty acids (diHFAs) as critical biomarkers of oxidative stress, lipid peroxidation, and host-microbiome metabolic crosstalk. They are often generated via the microbial saturation and hydration of polyunsaturated precursors like linoleic acid[1]. Because 9,11-diHSA exists in trace concentrations (pM to nM) and is structurally isobaric with other dihydroxy stearic acid isomers (e.g., 9,10- and 9,12-diHSA), rigorous sample preparation is the most critical variable for accurate LC-MS/MS quantification.

Analytical Challenges & Mechanistic Solutions

To achieve high-fidelity quantification, the sample preparation workflow must overcome three primary barriers:

-

Ex Vivo Auto-Oxidation: Unsaturated fatty acids in biological matrices rapidly oxidize upon exposure to air and ambient temperatures, artificially generating dihydroxy artifacts. Solution: Immediate quenching with organic solvents containing Butylated hydroxytoluene (BHT)[1].

-

Matrix Ion Suppression: Endogenous phospholipids and triacylglycerols (TAGs) outnumber oxylipins by orders of magnitude, causing severe electrospray ionization (ESI) suppression. Solution: A two-dimensional extraction utilizing Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)[2].

-

Isobaric Interference: Mass spectrometers cannot distinguish 9,11-diHSA from 9,10-diHSA by intact mass alone (both yield an [M-H]⁻ of m/z 315.25). Solution: Removing matrix interferences ensures sharp chromatographic peaks, allowing baseline resolution of isomers on a C18 column prior to MS/MS fragmentation[1].

The Self-Validating Extraction Workflow

We employ a highly controlled, two-tier methodology. First, a modified Methyl tert-butyl ether (MTBE) extraction isolates the total lipidome. Unlike the traditional Folch method (chloroform/methanol), MTBE partitions lipids into the upper organic layer. This physical causality prevents the pipette tip from passing through the protein disk, drastically reducing contamination and improving reproducibility[3]. Second, the extract is purified using a polymeric reversed-phase SPE cartridge (e.g., Strata-X), which selectively enriches free fatty acids and oxylipins while eliminating polar interferences[2].

Figure 1: Two-tier sample preparation workflow for diHSA extraction.

Step-by-Step Experimental Protocol

Phase 1: Quenching and MTBE Liquid-Liquid Extraction

-

Sample Aliquot: Transfer 100 µL of plasma or tissue homogenate into a 2 mL low-bind microcentrifuge tube.

-

Antioxidant Quenching: Immediately add 10 µL of BHT solution (0.2 mg/mL in Methanol) to halt radical-mediated lipid peroxidation.

-

Internal Standard Spiking: Add 10 µL of a deuterated internal standard mix (e.g., d4-9,10-diHSA or d4-8-iso-PGF2α at 100 ng/mL). Causality: Spiking before extraction creates a self-validating system; any loss during LLE or SPE is proportionally mirrored by the IS, allowing for absolute quantification.

-

Protein Precipitation: Add 300 µL of ice-cold Methanol. Vortex vigorously for 30 seconds.

-

Lipid Partitioning: Add 1000 µL of MTBE. Incubate the mixture at room temperature for 15 minutes on an orbital shaker (800 rpm).

-

Phase Separation: Add 250 µL of LC-MS grade water to induce phase separation. Vortex for 10 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Collection: Carefully transfer 800 µL of the upper organic (MTBE) layer to a new glass vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C.

Phase 2: Solid-Phase Extraction (SPE) Enrichment

Note: This protocol is adapted from standardized LIPID MAPS methodologies for oxygenated lipids[2].

-

Reconstitution: Dissolve the dried MTBE extract in 1.0 mL of 10% Methanol in water (v/v). Vortex and sonicate for 6 seconds to break up aggregates.

-

Cartridge Conditioning: Mount a 33 µm polymeric reversed-phase SPE cartridge (30 mg/1 mL) onto a vacuum manifold. Wash with 3.5 mL of 100% Methanol, followed by 3.5 mL of LC-MS grade water.

-

Sample Loading: Load the 1.0 mL reconstituted sample onto the cartridge. Allow it to pass through via gravity or a maximum vacuum of 2 inHg.

-

Interference Wash: Wash the cartridge with 3.5 mL of 10% Methanol to elute salts, peptides, and highly polar non-specific metabolites[2].

-

Target Elution: Elute the enriched oxylipins and diHFAs into a clean glass vial using 1.0 mL of 100% Methanol.

-

Final Preparation: Evaporate the eluate to dryness under Nitrogen gas. Reconstitute in 50 µL of Methanol/Water (1:1, v/v) for immediate LC-MS/MS analysis. Store at -80°C to prevent degradation[2].

Data Presentation & Quality Control

To validate the method, extraction recoveries and matrix effects must be quantified. Table 1 summarizes typical performance metrics when comparing LLE alone versus the LLE-SPE combined approach.

Table 1: Quantitative Comparison of Extraction Efficiencies for Dihydroxy Fatty Acids

| Extraction Method | Absolute Recovery (%) | Matrix Effect (Ion Suppression) | Protein Contamination | Suitability for Trace diHFAs |

| Folch (Chloroform) | 72 ± 8% | High (>40% suppression) | Moderate | Poor |

| MTBE (LLE Only) | 88 ± 5% | Moderate (~25% suppression) | Low | Fair |

| MTBE + SPE (Proposed) | 85 ± 4% | Minimal (<5% suppression) | Undetectable | Excellent |

Table 2: LC-MS/MS (Negative ESI) MRM Transitions for 18:0 Dihydroxy Isomers Note: Chromatographic baseline resolution is mandatory, as structural isomers share precursor masses.

| Target Analyte | Precursor Ion [M-H]⁻ | Primary Product Ion (m/z) | Secondary Product Ion (m/z) | Collision Energy (eV) |

| 9,11-dihydroxyoctadecanoic acid | 315.25 | 171.1 (C9-C10 cleavage) | 201.1 (C11-C12 cleavage) | -22 to -26 |

| 9,10-dihydroxyoctadecanoic acid | 315.25 | 155.1 | 201.1 | -24 |

| d4-Internal Standard | 319.28 | 159.1 | 205.1 | -24 |

Metabolic Pathway & Isomer Differentiation

Understanding the biosynthetic origin of 9,11-diHSA aids in predicting expected concentration ranges and potential interferences. The diagram below illustrates the metabolic funneling of linoleic acid into specific dihydroxyoctadecanoic acid isomers.

Figure 2: Biosynthetic pathway of 9,11-dihydroxyoctadecanoic acid from Linoleic Acid.

Conclusion

The quantification of 9,11-dihydroxyoctadecanoic acid requires a meticulous balance of lipid recovery and matrix elimination. By replacing outdated chloroform extractions with MTBE, and coupling it with polymeric SPE, researchers can achieve the signal-to-noise ratios necessary for trace oxylipin lipidomics while maintaining a self-validating analytical system.

Sources

In vitro assays utilizing 9,11-dihydroxyoctadecanoic acid

An Application Guide to In Vitro Assays Utilizing 9,11-Dihydroxyoctadecanoic Acid (9,11-diHOME)

Abstract

9,11-dihydroxyoctadecanoic acid (9,11-diHOME) is a diol metabolite of linoleic acid, an abundant omega-6 polyunsaturated fatty acid.[1] Generated through the sequential action of cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) enzymes, 9,11-diHOME and its isomers are emerging as critical lipid mediators in a host of physiological and pathophysiological processes.[1][2] Initially identified for their cytotoxic effects, particularly on leukocytes, recent research has unveiled a more complex role for these molecules in inflammation, immune response, mitochondrial function, and metabolic regulation.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of key in vitro assays to investigate the biological functions of 9,11-diHOME. We delve into the rationale behind experimental design and provide robust, step-by-step protocols for assessing its impact on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) activation, neutrophil function, and mitochondrial respiration.

Biological Context and Signaling Pathways

Linoleic acid is first converted by CYP epoxygenases into the epoxide 9(10)-epoxyoctadecenoic acid (9(10)-EpOME), also known as leukotoxin.[1][2] This epoxide is a relatively unstable intermediate that is rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into the more stable and biologically active diol, 9,11-diHOME (leukotoxin diol).[2][4] This conversion is critical, as the diol form is often responsible for the ultimate biological effect attributed to the "leukotoxin" pathway.[3][4]

Once formed, 9,11-diHOME can interact with several cellular targets to elicit a range of effects:

-

PPARγ Activation: DiHOMEs are known to act as ligands for PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and the inflammatory response.[2]

-

Mitochondrial Function: A key cytotoxic effect of DiHOMEs is the disruption of mitochondrial function, leading to uncoupling of oxidative phosphorylation, increased oxidative stress, and potentially, cell death.[2][4]

-

Immune Cell Modulation: 9,11-diHOME can influence the function of innate immune cells like neutrophils, affecting processes such as chemotaxis and the respiratory burst, which is essential for pathogen clearance.[1][2]

The following diagram illustrates the biosynthesis of 9,11-diHOME and its primary downstream cellular effects.

Caption: Step-by-step workflow for the PPARγ transcription factor ELISA.

Detailed Protocol: PPARγ Transcription Factor ELISA

This protocol is adapted from commercially available kits. [5][6][7] Materials:

-

PPARγ Transcription Factor Assay Kit (containing PPRE-coated 96-well plate, primary antibody, HRP-secondary antibody, wash buffers, TMB substrate, stop solution)

-

Nuclear Extraction Kit

-

Cell line expressing PPARγ

-

9,11-dihydroxyoctadecanoic acid (9,11-diHOME)

-

Rosiglitazone (Positive Control)

-

Vehicle (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Protease Inhibitor Cocktail

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment: a. Plate cells in appropriate culture vessels and grow until they reach 80-90% confluency. b. Prepare working solutions of 9,11-diHOME (e.g., 0.1, 1, 10, 50 µM), Rosiglitazone (e.g., 1 µM), and vehicle in culture medium. c. Aspirate old medium, wash cells with PBS, and add the treatment media. d. Incubate for a predetermined time (e.g., 18 hours) at 37°C, 5% CO₂.

-

Nuclear Protein Extraction: a. Harvest cells and perform nuclear extraction according to the manufacturer's protocol. [5][7]Ensure all steps are performed on ice to prevent protein degradation. b. Add protease inhibitors to the lysis buffers immediately before use. c. Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay. Store extracts at -80°C if not used immediately.

-